molecular formula C15H11BrN6 B12978598 6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Cat. No.: B12978598
M. Wt: 355.19 g/mol
InChI Key: VZGGMNYPAZMNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a heterocyclic compound that combines the structural features of quinoline and triazolopyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline typically involves the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. Common reagents include hydrazine derivatives and α-haloketones under acidic or basic conditions.

    Quinoline Attachment: The final step involves the coupling of the bromomethyl triazolopyrazine with quinoline. This can be achieved through nucleophilic substitution reactions using quinoline derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolopyrazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of quinoline and triazolopyrazine.

    Reduction: Reduced forms of the triazolopyrazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline involves its interaction with specific molecular targets. The triazolopyrazine ring can interact with protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-((6-(chloromethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
  • 6-((6-(methyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline
  • 6-((6-(hydroxymethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline

Uniqueness

The presence of the bromomethyl group in 6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline makes it particularly reactive for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This versatility makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C15H11BrN6

Molecular Weight

355.19 g/mol

IUPAC Name

6-[[5-(bromomethyl)triazolo[4,5-b]pyrazin-3-yl]methyl]quinoline

InChI

InChI=1S/C15H11BrN6/c16-7-12-8-18-14-15(19-12)22(21-20-14)9-10-3-4-13-11(6-10)2-1-5-17-13/h1-6,8H,7,9H2

InChI Key

VZGGMNYPAZMNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)CBr)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.